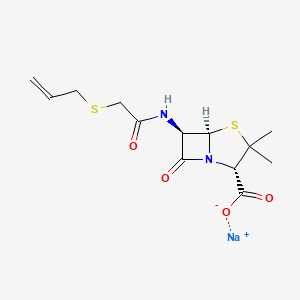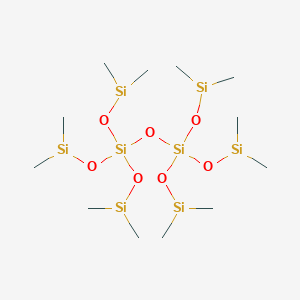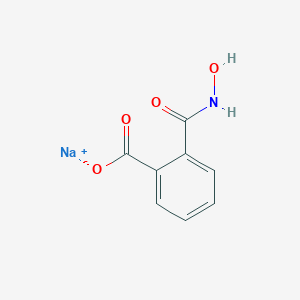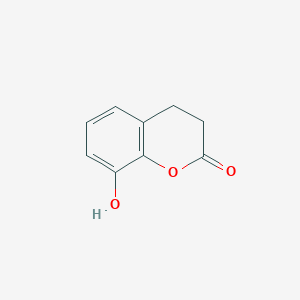
Cobalt--zirconium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–zirconium (2/1) is an intermetallic compound composed of cobalt and zirconium in a 2:1 ratio. This compound is known for its unique magnetic properties and is part of a broader class of materials that are being explored for various high-tech applications, including permanent magnets and advanced materials for industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–zirconium (2/1) can be synthesized through several methods, including vacuum induction melting and melt-spinning. In vacuum induction melting, cobalt and zirconium are melted together in a vacuum to form the desired intermetallic compound. Melt-spinning involves rapidly cooling the molten mixture to form a fine, crystalline structure .
Industrial Production Methods
Industrial production of cobalt–zirconium (2/1) typically involves large-scale vacuum induction melting, followed by controlled cooling to achieve the desired phase and microstructure. This method ensures high purity and uniformity in the final product, which is essential for its applications in high-performance materials .
Chemical Reactions Analysis
Types of Reactions
Cobalt–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (2/1) can be oxidized in the presence of oxygen at elevated temperatures, forming oxides of cobalt and zirconium.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with other metals or non-metals, altering the composition and properties of the compound.
Major Products Formed
The major products formed from these reactions include various oxides, hydrides, and substituted intermetallic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Cobalt–zirconium (2/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cobalt–zirconium (2/1) exerts its effects is primarily related to its unique magnetic and catalytic properties. The compound interacts with various molecular targets and pathways, depending on its specific application. For example, in catalysis, cobalt–zirconium (2/1) facilitates the activation and transformation of reactants through its surface-active sites .
Comparison with Similar Compounds
Similar Compounds
Zirconium cobalt (1/2): Another intermetallic compound with different stoichiometry and properties.
Zirconium cobalt hydride (1/2/0.17): A hydride form with unique hydrogen storage capabilities.
Uniqueness
Cobalt–zirconium (2/1) is unique due to its specific ratio of cobalt to zirconium, which imparts distinct magnetic and catalytic properties. This makes it particularly valuable for applications requiring high magnetic performance and catalytic efficiency .
Properties
CAS No. |
12052-53-8 |
|---|---|
Molecular Formula |
Co2Zr |
Molecular Weight |
209.09 g/mol |
IUPAC Name |
cobalt;zirconium |
InChI |
InChI=1S/2Co.Zr |
InChI Key |
LFRHLPSISJTDND-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


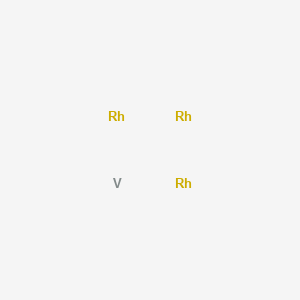
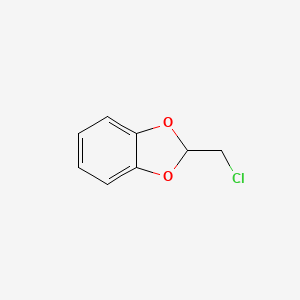

![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
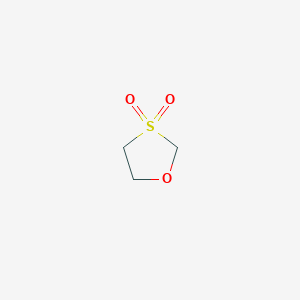
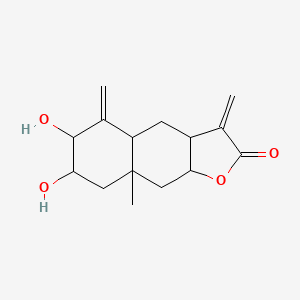
![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
